molecular formula C16H24ClNO2 B2796490 (R)-alpha-(4-tert-butyl-benzyl)-proline-HCl CAS No. 1049728-56-4

(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl

Cat. No.: B2796490
CAS No.: 1049728-56-4
M. Wt: 297.82
InChI Key: INJCKVFEISNXDR-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-alpha-(4-tert-butyl-benzyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to the proline structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available proline and 4-tert-butylbenzyl chloride.

    Reaction Conditions: The proline is reacted with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

    Formation of Hydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, ®-alpha-(4-tert-butyl-benzyl)-proline-HCl.

Industrial Production Methods

In industrial settings, the production of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(4-tert-butyl-benzyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

®-alpha-(4-tert-butyl-benzyl)-proline-HCl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-(4-tert-butyl-benzyl)-proline-HCl: The enantiomer of the compound with similar properties but different biological activity.

    4-tert-Butylbenzyl alcohol: A related compound used as an intermediate in organic synthesis.

    tert-Butyl esters: Compounds with similar tert-butyl groups but different functional groups.

Uniqueness

®-alpha-(4-tert-butyl-benzyl)-proline-HCl is unique due to its specific chiral configuration and the presence of both proline and tert-butylbenzyl moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJCKVFEISNXDR-PKLMIRHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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